1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro-

Übersicht

Beschreibung

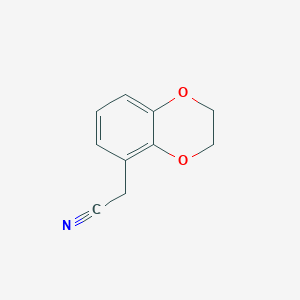

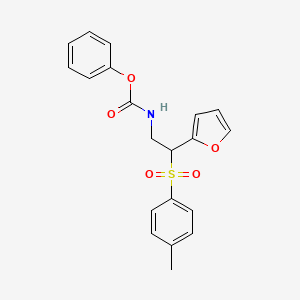

1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro- is a chemical compound with the IUPAC name 2,3-dihydro-1,4-benzodioxin-5-ylacetonitrile . It has a molecular weight of 175.19 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, can be achieved through an enzymatic method . This process involves the modification of the catechol moiety of hydroxytyrosol and the cycloaddition of enamines with the corresponding o-quinone .Molecular Structure Analysis

The InChI code for 1,4-Benzodioxin-5-acetonitrile, 2,3-dihydro- is1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2 . This code provides a specific text string representation of the compound’s molecular structure. Chemical Reactions Analysis

The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues . 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .Physical and Chemical Properties Analysis

The compound has a molecular weight of 175.19 . It is typically stored at room temperature and is available in powder form . The InChI code for this compound is1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2 .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

New Routes for Synthesis and Spectroscopy : Research has shown innovative synthetic routes leading to compounds with potential antitumor evaluation, emphasizing the versatility of benzodioxin derivatives in medicinal chemistry. For instance, treatment of specific acetonitrile derivatives with dimedone and aromatic aldehyde under catalytic conditions led to compounds exhibiting inhibitory effects toward tumor cell lines, highlighting their significance in developing new anticancer agents (Al-Omran, Mohareb, & El-Khair, 2014).

Anthelmintic Resistance : Amino-acetonitrile derivatives (AADs) have been identified as a new class of synthetic anthelmintics effective against drug-resistant nematodes, showcasing the critical role of benzodioxin derivatives in addressing global challenges related to anthelmintic resistance (Kaminsky et al., 2008).

Biological Activities

Antimicrobial and Antifungal Properties : Various benzodioxin derivatives have been synthesized and assessed for their antimicrobial and antifungal activities, indicating their potential as leads in developing new therapeutic agents. For example, specific derivatives displayed activity against gram-positive and gram-negative bacteria, offering insights into designing novel antimicrobial compounds (Loğoğlu et al., 2010).

Materials Science Innovations

Coordination Polymers and Luminescence : The synthesis of lanthanide-containing coordination polymers from benzodioxin derivatives has been reported, with applications in materials science, particularly in luminescent materials. These compounds, due to their structural features and photophysical properties, are of interest for their potential uses in sensing, lighting, and display technologies (Calvez, Daiguebonne, & Guillou, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAGRAYRWQQHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)

![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)

![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)

![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)